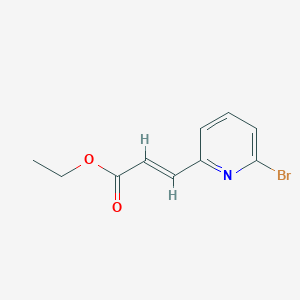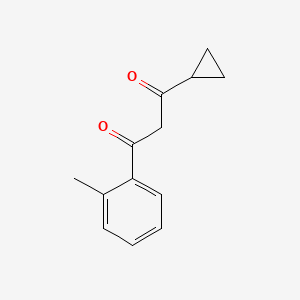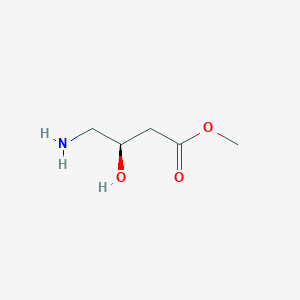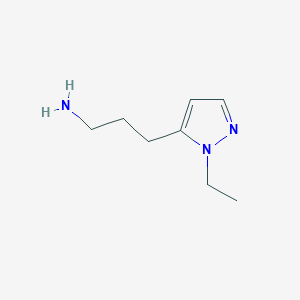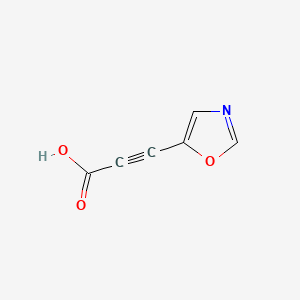
3-(Oxazol-5-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxazol-5-yl)propiolic acid is a heterocyclic compound featuring an oxazole ring attached to a propiolic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-5-yl)propiolic acid typically involves the cyclization of amino acids or their derivatives. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the reaction of amino acids with carboxylic acids under dehydrating conditions . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling reagent in aqueous solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxazol-5-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the propiolic acid moiety.
Scientific Research Applications
3-(Oxazol-5-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Oxazol-5-yl)propiolic acid involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Isoxazole: Similar to oxazole but with a different arrangement of atoms in the ring.
Thiazole: Contains sulfur instead of oxygen in the ring.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness: 3-(Oxazol-5-yl)propiolic acid is unique due to its combination of the oxazole ring and the propiolic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C6H3NO3 |
|---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
3-(1,3-oxazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
InChI Key |
VUTLLSCUWKTRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


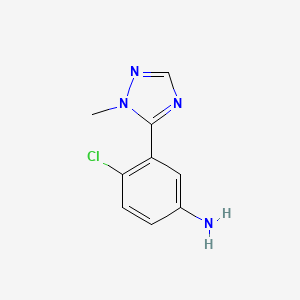
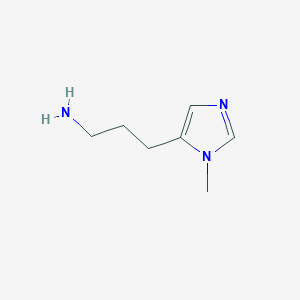
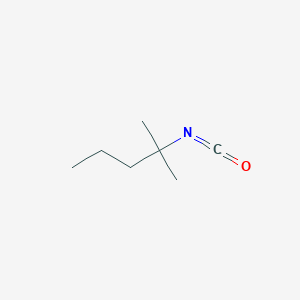
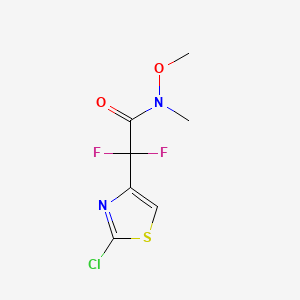
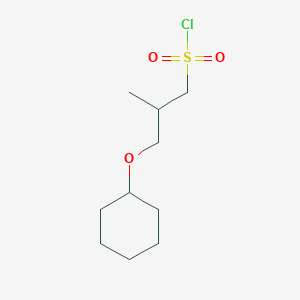
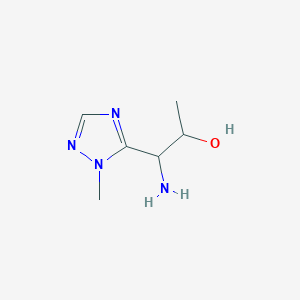
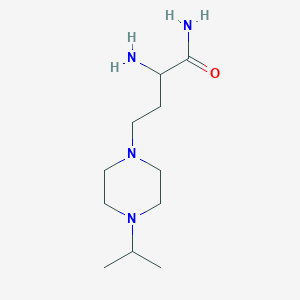
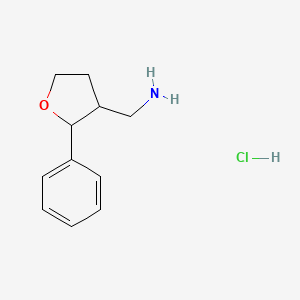
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
